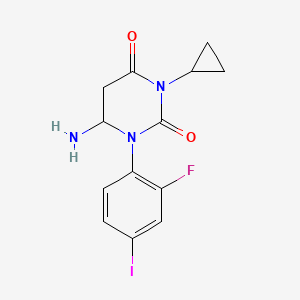

6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-1,3-diazinane-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-1,3-diazinane-2,4-dione is a complex organic compound with the molecular formula C13H11FIN3O2 It is a derivative of pyrimidine and is characterized by the presence of amino, cyclopropyl, fluoro, and iodophenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-1,3-diazinane-2,4-dione typically involves multiple steps. One common method involves the reaction of isonicotinic acid hydrazide with 2-fluoro-4-iodophenylamine in the presence of triethylamine and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-grade solvents and catalysts to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Amino-3-Cyclopropyl-1-(2-Fluor-4-iodphenyl)-1,3-Diazinan-2,4-dion unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Substitutionsreaktionen: Die Verbindung kann aufgrund des Vorhandenseins der Amino- und Halogengruppen an nukleophilen Substitutionsreaktionen teilnehmen.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, was zur Bildung verschiedener Derivate führt.

C-H-Funktionalisierung: Diese Verbindung wird zur Herstellung von Phenylpyrrolidinen durch C-H-Funktionalisierung von Aminen mit Arylhalogeniden durch Nickel-Photoredoxkatalyse verwendet.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind:

Triethylamin: Als Base in Substitutionsreaktionen verwendet.

Nickelkatalysatoren: In C-H-Funktionalisierungsreaktionen eingesetzt.

Oxidations- und Reduktionsmittel: Verschiedene Mittel können je nach gewünschter Reaktion verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So können beispielsweise C-H-Funktionalisierungsreaktionen Phenylpyrrolidine ergeben, während Substitutionsreaktionen verschiedene substituierte Derivate der ursprünglichen Verbindung erzeugen können.

Wissenschaftliche Forschungsanwendungen

6-Amino-3-Cyclopropyl-1-(2-Fluor-4-iodphenyl)-1,3-Diazinan-2,4-dion hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Als Reagenz in der organischen Synthese verwendet, insbesondere bei der Herstellung komplexer organischer Moleküle.

Biologie: Untersucht auf seine potenzielle biologische Aktivität und Interaktionen mit verschiedenen Biomolekülen.

Medizin: Auf seine potenziellen therapeutischen Eigenschaften untersucht, obwohl spezifische medizinische Anwendungen noch in der Forschung sind.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 6-Amino-3-Cyclopropyl-1-(2-Fluor-4-iodphenyl)-1,3-Diazinan-2,4-dion beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und -wegen. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an bestimmte Enzyme oder Rezeptoren zu binden und deren Funktionen möglicherweise zu hemmen oder zu aktivieren. Die genauen molekularen Zielstrukturen und -wege, die daran beteiligt sind, werden noch untersucht, aber die Fähigkeit der Verbindung, verschiedene chemische Reaktionen einzugehen, deutet darauf hin, dass sie biologische Prozesse über mehrere Mechanismen beeinflussen könnte .

Wissenschaftliche Forschungsanwendungen

6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-1,3-diazinane-2,4-dione has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to undergo various chemical reactions suggests it could modulate biological processes through multiple mechanisms .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einige ähnliche Verbindungen umfassen:

6-Amino-3-Cyclopropyl-1-(2-Fluor-4-iodphenyl)pyrimidin-2,4-dion: Eine eng verwandte Verbindung mit ähnlichen chemischen Eigenschaften.

Trametinib Impurity 7: Eine weitere verwandte Verbindung, die in ähnlichen Forschungsanwendungen verwendet wird.

Olaquindox Impurity 7: Teilt strukturelle Ähnlichkeiten und wird in verwandten chemischen Prozessen eingesetzt.

Einzigartigkeit

6-Amino-3-Cyclopropyl-1-(2-Fluor-4-iodphenyl)-1,3-Diazinan-2,4-dion ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die eine eindeutige chemische Reaktivität und potenzielle biologische Aktivität verleihen.

Eigenschaften

Molekularformel |

C13H13FIN3O2 |

|---|---|

Molekulargewicht |

389.16 g/mol |

IUPAC-Name |

6-amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C13H13FIN3O2/c14-9-5-7(15)1-4-10(9)18-11(16)6-12(19)17(13(18)20)8-2-3-8/h1,4-5,8,11H,2-3,6,16H2 |

InChI-Schlüssel |

GWKPSUKFQSVYCH-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1N2C(=O)CC(N(C2=O)C3=C(C=C(C=C3)I)F)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.